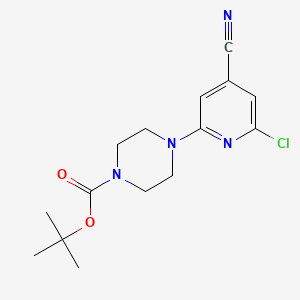

tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate

Description

tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a pyridine ring substituted with chlorine and cyano groups. The tert-butyl carbamate group at the piperazine nitrogen enhances steric bulk and stability, making the compound a versatile intermediate in pharmaceutical synthesis. This scaffold is frequently employed in medicinal chemistry for kinase inhibitor development, PROTACs (Proteolysis-Targeting Chimeras), and other targeted therapies due to its ability to modulate solubility, bioavailability, and binding affinity .

Properties

IUPAC Name |

tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-9-11(10-17)8-12(16)18-13/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCAKWGZNLSEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridine intermediate: The starting material, 6-chloro-4-cyanopyridine, is synthesized through a series of reactions involving chlorination and nitration of pyridine derivatives.

Piperazine ring formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridine adduct.

Esterification: The final step involves the esterification of the piperazine-pyridine adduct with tert-butyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted piperazine derivatives.

Hydrolysis: 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylic acid.

Reduction: 4-(6-chloro-4-aminopyridin-2-yl)piperazine-1-carboxylate.

Scientific Research Applications

tert-Butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate, highlighting structural variations and their implications:

Substituent Effects on Reactivity and Function

- Halogen vs. Cyano Groups: Bromine (e.g., in ) facilitates cross-coupling reactions, while chlorine in the target compound enhances electrophilicity for nucleophilic aromatic substitution. Cyano groups (common in ) improve hydrogen bonding and dipole interactions in target binding .

- Heterocyclic Modifications : Thiazole () and oxadiazole () substituents introduce aromatic heterocycles that enhance π-stacking and metal coordination, critical for kinase inhibition.

- Fluorine Substitution : Fluorine at pyridine C6 () reduces metabolic degradation by blocking cytochrome P450 oxidation, improving pharmacokinetics.

Biological Activity

tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a tert-butyl ester group, a piperazine ring, and a pyridine ring with both chlorine and cyano substituents, suggests potential biological activity that warrants detailed investigation.

- IUPAC Name : this compound

- CAS Number : 1702670-10-7

- Molecular Formula : C15H20ClN4O2

- Molecular Weight : 322.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The presence of both cyano and chlorine groups enhances its reactivity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that similar piperazine derivatives can exhibit significant anticancer properties. For instance, compounds with structural similarities have demonstrated potent inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. These compounds often show selectivity for cancer cells over non-cancerous cells, indicating a therapeutic window for potential drug development .

Inhibition of Enzymes

The compound may also act on specific enzymes involved in cancer progression. For example, it has been suggested that certain piperazine derivatives inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and invasion .

Case Studies and Research Findings

- Cell Proliferation Inhibition : In vitro studies have indicated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, one study reported an IC50 of 0.126 μM for a structurally related compound against MDA-MB-231 cells .

- Selectivity Index : The selectivity index for these compounds often shows a significant differential effect between cancerous and non-cancerous cells, suggesting potential for targeted therapies.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacodynamic effects of these compounds. One study demonstrated that treatment with a related compound inhibited lung metastasis in TNBC models more effectively than existing therapies .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine | TBD | TBD | Potential enzyme inhibition |

| tert-butyl 4-(6-nitropyridin-2-yl)piperazine | TBD | TBD | Anticancer activity |

| tert-butyl 4-(5-chloropyridin-2-yl)piperazine | TBD | TBD | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.